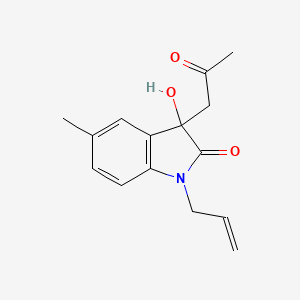

3-hydroxy-5-methyl-3-(2-oxopropyl)-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-hydroxy-5-methyl-3-(2-oxopropyl)-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This particular compound features a unique structure with an allyl group, a hydroxy group, and a methyl group attached to the indolin-2-one core, making it an interesting subject for chemical and biological studies.

Métodos De Preparación

The synthesis of 3-hydroxy-5-methyl-3-(2-oxopropyl)-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one can be achieved through various synthetic routes. One common method involves the use of isatin derivatives and allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified through recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated systems may be employed to enhance the efficiency of the process.

Análisis De Reacciones Químicas

3-hydroxy-5-methyl-3-(2-oxopropyl)-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the indolin-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The allyl group can undergo substitution reactions with nucleophiles in the presence of a suitable catalyst.

Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula : C22H23NO4

- Molecular Weight : 365.429 g/mol

- CAS Number : 879044-51-6

Structure

The compound features an indole core with various substituents that contribute to its biological activity. Its structural complexity allows for interactions with various biological targets.

Antimicrobial Activity

Research has indicated that derivatives of the indole structure exhibit significant antimicrobial properties. A study involving molecular docking and antibacterial assays demonstrated that certain derivatives of this compound showed effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli . The study utilized agar diffusion methods to evaluate the zone of inhibition, revealing that compounds derived from the indole scaffold could serve as potential antimicrobial agents.

Table 1: Antibacterial Activity of Indole Derivatives

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|

| 5A | 8 | 100 |

| 5B | 10 | 80 |

| 5C | 17 | 60 |

| 5D | 14 | 40 |

| Penicillin | 30 | - |

Cancer Research

The compound has been investigated for its potential anticancer properties. Molecular docking studies have shown promising interactions with DNA gyrase, a target in cancer therapy . The binding affinity and interaction dynamics suggest that this compound may inhibit bacterial growth by targeting critical enzymes involved in DNA replication.

Pharmacological Characterization

Pharmacological studies have characterized the compound’s effects on various biological systems. For instance, it has been noted for its role as a positive allosteric modulator of dopamine receptors, which could have implications for treating neurological disorders . The pharmacokinetic profiles indicate favorable absorption and distribution characteristics, making it a candidate for further development.

Synthesis of Novel Derivatives

The synthesis of novel derivatives of this compound has been explored to enhance its biological activity. Various synthetic pathways have been reported, yielding compounds with improved efficacy against targeted pathogens and cancer cells . These studies emphasize the importance of structural modifications in enhancing therapeutic potential.

Case Study 1: Antimicrobial Efficacy

In a study examining the antibacterial properties of synthesized indole derivatives, researchers found that specific modifications to the indole structure significantly increased antibacterial activity against E. coli and Bacillus subtilis. The study highlighted the importance of substituent positioning on the indole ring in determining biological activity .

Case Study 2: Cancer Treatment Potential

Another investigation focused on the anticancer potential of this compound through molecular docking simulations with DNA gyrase. The results indicated strong binding interactions, suggesting that derivatives could be developed as novel anticancer agents targeting bacterial enzymes involved in DNA replication .

Mecanismo De Acción

The mechanism of action of 3-hydroxy-5-methyl-3-(2-oxopropyl)-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The hydroxy and carbonyl groups in the indolin-2-one core can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or activation of their functions. The allyl group may also play a role in binding to hydrophobic pockets within the target molecules.

Comparación Con Compuestos Similares

Similar compounds to 3-hydroxy-5-methyl-3-(2-oxopropyl)-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one include other indole derivatives such as:

1-Allyl-3-hydroxyindolin-2-one: Lacks the methyl and oxopropyl groups, making it less complex.

3-Hydroxy-3-(2-oxopropyl)indolin-2-one: Lacks the allyl and methyl groups, affecting its reactivity and biological activity.

5-Methyl-3-hydroxyindolin-2-one: Lacks the allyl and oxopropyl groups, which may alter its chemical properties.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Actividad Biológica

3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23NO4 with a molecular weight of approximately 365.43 g/mol. Its structure features an indole core, which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising antiproliferative effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (Melanoma) | 1.1 | Induces apoptosis via caspase activation |

| M14 (Melanoma) | 1.2 | Disrupts microtubule formation |

| RPMI7951 (Melanoma) | 3.3 | DNA damage induction |

These results suggest that the compound may inhibit cancer cell growth by inducing apoptosis and disrupting microtubule dynamics, similar to known chemotherapeutic agents like paclitaxel .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Microtubule Disruption : It interferes with tubulin polymerization, which is crucial for mitotic spindle formation during cell division.

- DNA Damage Response : Increased γ-H2AX foci indicate that the compound may cause DNA double-strand breaks, triggering cellular repair mechanisms that often lead to apoptosis if overwhelmed .

Structure-Activity Relationships (SAR)

The structure of this compound is critical for its biological activity. Modifications to the indole ring and substituents have been shown to significantly affect potency:

- Methyl Substitution : Adding methyl groups at specific positions on the indole ring enhances antiproliferative activity.

- Functional Group Variations : The presence of electron-donating groups generally increases activity, while electron-withdrawing groups tend to diminish it .

Case Studies

A notable study evaluated the effects of this compound on various cancer models:

Study Overview

Researchers synthesized derivatives of the compound and tested their efficacy against multiple cancer types. The most potent derivatives exhibited submicromolar IC50 values across different cell lines, demonstrating their potential as lead compounds for drug development.

Results Summary

The study concluded that structural modifications could lead to enhanced biological activity, emphasizing the importance of SAR in drug design .

Propiedades

IUPAC Name |

3-hydroxy-5-methyl-3-(2-oxopropyl)-1-prop-2-enylindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-4-7-16-13-6-5-10(2)8-12(13)15(19,14(16)18)9-11(3)17/h4-6,8,19H,1,7,9H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNANETCEISVVOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.